molecular formula C11H13BrO2 B3120028 3-(3-Bromophenoxy)oxane CAS No. 258523-55-6

3-(3-Bromophenoxy)oxane

Cat. No.: B3120028
CAS No.: 258523-55-6
M. Wt: 257.12 g/mol
InChI Key: WCPPMSSSKRCJMJ-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)oxane is an organic compound with the molecular formula C11H13BrO2. It is a brominated ether derivative of oxane, characterized by a bromophenoxy group attached to the oxane ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)oxane typically involves the reaction of 3-bromophenol with oxirane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol attacks the oxirane ring, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyoxane derivatives.

    Oxidation: Phenolic compounds.

    Reduction: Phenoxyoxane.

Scientific Research Applications

3-(3-Bromophenoxy)oxane is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenoxy)oxane is unique due to the specific positioning of the bromine atom on the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-(3-bromophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPPMSSSKRCJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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